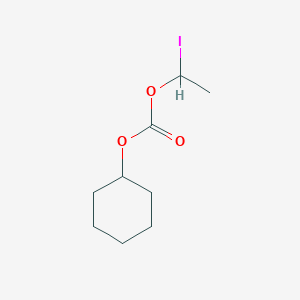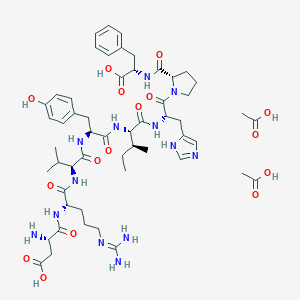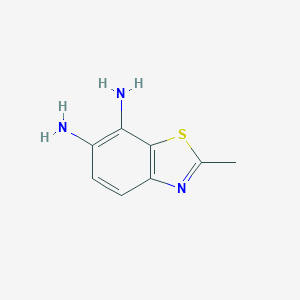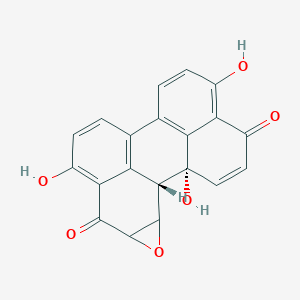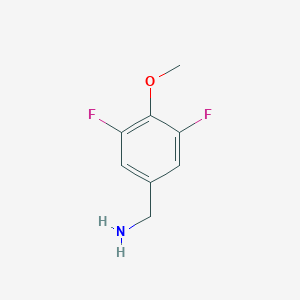
3,5-Difluoro-4-methoxybenzylamine
Overview
Description
3,5-Difluoro-4-methoxybenzylamine: is an organic compound with the molecular formula C8H9F2NO and a molecular weight of 173.16 g/mol It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzylamine structure
Mechanism of Action
Target of Action
It is known that benzylamine derivatives can interact with dopamine receptors, suggesting that 3,5-Difluoro-4-methoxybenzylamine may have similar targets.
Mode of Action
The mode of action of this compound can be speculated based on related compounds. For example, the compound “2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine” acts as a peripheral dopamine blocking agent. This suggests that this compound might interact with dopamine receptors, potentially inhibiting dopamine’s action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, in a contaminated environment, it is recommended to move the affected personnel away and provide fresh air .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3,5-Difluoro-4-methoxybenzylamine typically begins with commercially available starting materials such as 3,5-difluoro-4-methoxybenzaldehyde.
Reduction Reaction: The benzaldehyde is subjected to a reduction reaction using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the corresponding benzyl alcohol.
Amination Reaction: The benzyl alcohol is then converted to the benzylamine through an amination reaction. This can be achieved using reagents such as ammonia (NH3) or primary amines in the presence of catalysts like palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Difluoro-4-methoxybenzylamine can undergo oxidation reactions to form corresponding benzaldehydes or benzoic acids.
Reduction: The compound can be reduced to form benzyl alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms or the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydride (NaH) or organometallic reagents like Grignard reagents (RMgX).
Major Products Formed:
Oxidation: Formation of 3,5-difluoro-4-methoxybenzaldehyde or 3,5-difluoro-4-methoxybenzoic acid.
Reduction: Formation of 3,5-difluoro-4-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzylamines depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 3,5-Difluoro-4-methoxybenzylamine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Research: The compound is used in biochemical research to study enzyme interactions and receptor binding due to its unique structural features.
Medicine:
Drug Development: It serves as a building block in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Industry:
Comparison with Similar Compounds
- 3,4-Difluorobenzylamine
- 2,3-Difluoro-4-methoxybenzylamine
- 3,5-Difluoro-4-methoxybenzaldehyde
Comparison:
- Structural Differences: While similar compounds share the difluoro and methoxy groups, their positions on the benzylamine structure differ, leading to variations in chemical reactivity and biological activity.
- Unique Properties: 3,5-Difluoro-4-methoxybenzylamine is unique due to the specific positioning of the fluorine atoms and methoxy group, which can influence its chemical behavior and interactions with biological targets .
Properties
IUPAC Name |
(3,5-difluoro-4-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQREBXBVNPGJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562372 | |
| Record name | 1-(3,5-Difluoro-4-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105969-16-2 | |
| Record name | 1-(3,5-Difluoro-4-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
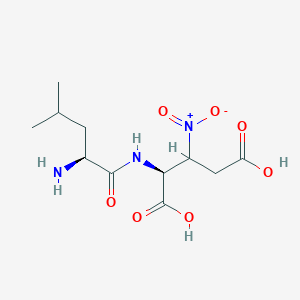

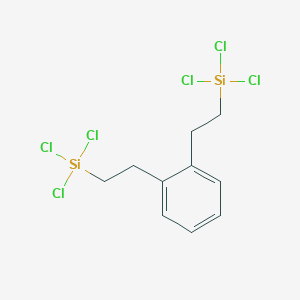
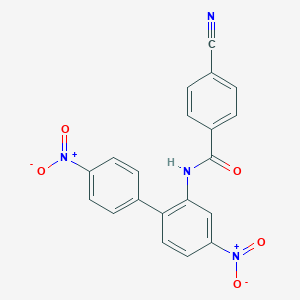
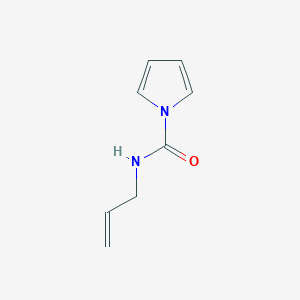
![Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B8992.png)
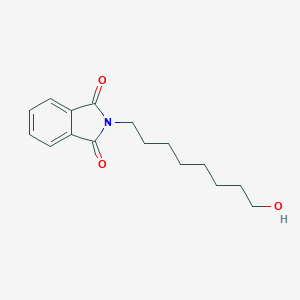
![(2'R,3'S,8'R)-3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one](/img/structure/B8995.png)
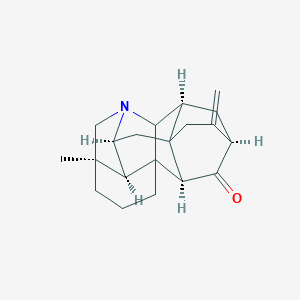
![3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B8998.png)
